molecular formula C513CH13NO2 B1674920 L-Leucine-1-13C CAS No. 74292-94-7

L-Leucine-1-13C

Cat. No.: B1674920
CAS No.: 74292-94-7
M. Wt: 132.17 g/mol
InChI Key: ROHFNLRQFUQHCH-SANWUMGISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Leucine-1-13C (CAS 74292-94-7) is a stable isotope-labeled form of the essential branched-chain amino acid L-leucine, where the carbon-1 position is substituted with the non-radioactive carbon-13 isotope . This compound is widely utilized in metabolic tracer studies, proteomics, and metabolomics due to its ability to provide precise quantification of leucine flux, protein turnover, and cellular metabolism without interfering with biological processes . Key applications include:

  • Internal Standard in LC-MS/MS: this compound is frequently employed as an internal standard (ISTD) in untargeted metabolomics to monitor instrument performance and normalize data across batches .
  • In Vivo Metabolic Studies: It enables tracking of leucine incorporation into proteins, particularly in cancer research (e.g., quantifying tumor protein anabolism in colon carcinomas) .
  • Quantitative Proteomics: Used in synthesizing isobaric tags (e.g., DiLeu labels) for multiplexed relative protein quantification .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Leucine-1-13C typically involves the incorporation of carbon-13 into the precursor molecules during the chemical synthesis of L-Leucine. One common method is the use of labeled precursors such as 13C-labeled glucose or other carbon sources in microbial fermentation processes .

Industrial Production Methods: Industrial production of this compound often involves fermentation using genetically modified microorganisms that can incorporate carbon-13 into the amino acid. The fermentation broth is then processed to isolate and purify the labeled L-Leucine .

Chemical Reactions Analysis

Types of Reactions: L-Leucine-1-13C undergoes similar chemical reactions as its non-labeled counterpart, including:

    Oxidation: Conversion to keto acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Key Mechanisms and Pathways

The primary target of L-Leucine-1-13C is the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in regulating cell growth, protein synthesis, and metabolism. Activation of this pathway by L-Leucine leads to increased protein synthesis and cellular proliferation, making it essential for understanding muscle metabolism and nutritional interventions.

Protein Metabolism Studies

This compound has been extensively used to study protein metabolism. For instance, a study involving healthy subjects demonstrated that using L-[1-13C]leucine as a tracer allowed for the quantification of leucine kinetics, including rates of deamination and reamination. This study revealed that the rates of protein synthesis and breakdown were significantly influenced by dietary intake and metabolic state .

Muscle Protein Synthesis

Research has shown that L-Leucine supplementation can enhance muscle protein synthesis (MPS), particularly when consumed after resistance exercise. A controlled trial compared the effects of whey and casein proteins labeled with L-[1-13C]leucine on MPS. Results indicated that both protein sources stimulated MPS comparably post-exercise, despite differences in insulin response .

Nutritional Interventions in Aging

In clinical nutrition, this compound is used to evaluate interventions aimed at preventing muscle wasting in older adults. A double-blind pilot trial demonstrated that supplementation with L-Leucine-enriched essential amino acids improved lean muscle mass and functional performance metrics among older adults . This highlights its potential role in addressing sarcopenia.

Case Study 1: Whole-body Leucine Balance

A study involving young adults assessed whole-body leucine balance using L-[1-13C]leucine alongside urea tracers. Researchers found that isotopic enrichment plateaued after approximately five hours, validating tracer-derived estimates for monitoring protein metabolism over extended periods .

Case Study 2: Dietary Influence on Metabolism

Another investigation examined how the form of leucine consumed affects its metabolic fate. Participants consuming intact proteins showed lower oxidation rates and increased nonoxidative disposal compared to those consuming free amino acids. This finding emphasizes the importance of dietary context when evaluating leucine's metabolic effects .

Comprehensive Data Table

Application AreaKey FindingsStudy Reference
Protein MetabolismQuantification of leucine kinetics; significant rates of synthesis/breakdown
Muscle Protein SynthesisComparable MPS response from whey vs casein post-exercise
Aging InterventionsImproved lean muscle mass and performance metrics in older adults
Dietary InfluenceForm of leucine affects oxidation rates and nonoxidative disposal

Mechanism of Action

L-Leucine-1-13C exerts its effects through the same pathways as L-Leucine. It is primarily involved in:

Comparison with Similar Compounds

Chemical Properties :

  • Molecular Weight: 132.17 g/mol .
  • Solubility: ~5 mg/mL in water (~37.83 mM) .
  • Storage: Stable at -20°C for 3 years (powder) or -80°C for 6 months (in solvent) .

L-Leucine-1-13C,15N

  • Structure : Dual-labeled with both 13C (carbon-1) and 15N (amine group).
  • Applications :
    • Isobaric Tagging : Critical for synthesizing 4-plex and 8-plex DiLeu tags, which enable high-throughput proteomics by differentiating peptides via tandem mass spectrometry (MS/MS) .
    • Enhanced Precision : The additional 15N label reduces isotopic overlap, improving quantification accuracy in complex samples .
  • Synthesis: Produced via reductive dimethylation using formaldehyde isotopes (e.g., CD2O) and sodium cyanoborohydride .
  • Cost : Higher than this compound due to dual isotopic enrichment (e.g., $30–$60 for 5–50 mg) .

Boc-Leu-OH-1-13C Monohydrate

  • Structure: N-tert-butoxycarbonyl (Boc)-protected this compound with a monohydrate group.
  • Applications :
    • Peptide Synthesis : Used to introduce 13C-labeled leucine into synthetic peptides for NMR or MS-based structural studies .
    • Isotopic Purity : 99 atom % 13C ensures minimal interference in sensitive assays .
  • Properties :
    • Molecular Weight: 250.30 g/mol .
    • Melting Point: 85–87°C .

Other 13C-Labeled Amino Acids (e.g., L-Alanine-1-13C, L-Valine-1-13C)

  • Applications: Comparative Metabolic Profiling: Used alongside this compound to study tissue-specific amino acid metabolism . Isobaric Tagging: L-Alanine-1-13C,15N and L-Valine-1-13C,15N are incorporated into multiplexed DiLeu tags, expanding proteomic multiplexing capacity .
  • Advantages : Broaden the scope of metabolic pathways analyzable in a single experiment.

Data Tables

Table 1. Key Properties of this compound and Analogues

Compound Molecular Weight (g/mol) Isotopic Enrichment Key Application Price (1g)
This compound 132.17 99% 13C Internal Standard, Metabolic Tracer $229
This compound,15N 133.16 99% 13C, 99% 15N DiLeu Isobaric Tags $30–$60 (5–50 mg)
Boc-Leu-OH-1-13C 250.30 99% 13C Peptide Synthesis Not Disclosed

Research Findings and Contrasts

  • Internal Standard vs. Metabolic Tracer: While this compound is primarily an ISTD in metabolomics , its non-protected form is also used in vivo to measure tumor protein retention rates (8.941 g/kg/24 h in colon carcinomas vs. -0.557 g/kg/24 h in peripheral tissue) .
  • Cost vs. Utility : Dual-labeled variants (e.g., this compound,15N) offer superior precision in proteomics but at higher costs, limiting their use in large-scale metabolomics .
  • Supplier Variability: Sourced from Sigma-Aldrich, Eurisotop, and Santa Cruz Biotechnology, purity and isotopic enrichment levels (e.g., 95–99%) may vary, affecting experimental reproducibility .

Biological Activity

L-Leucine-1-13C is a stable isotope-labeled form of the essential branched-chain amino acid (BCAA) leucine, which plays a crucial role in protein metabolism and muscle synthesis. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on muscle protein synthesis, and implications for health and nutrition.

Metabolic Pathways

L-Leucine is known for activating the mechanistic target of rapamycin (mTOR) signaling pathway, which is pivotal for regulating cell growth and protein synthesis. The incorporation of stable isotopes like carbon-13 allows researchers to trace metabolic pathways more precisely. Studies have demonstrated that this compound can be used effectively to study protein metabolism in human subjects through tracer studies.

Key Findings from Research:

  • Protein Metabolism : A study utilizing L-[1-13C]leucine as a tracer showed that leucine deamination and reamination rates were quantified, revealing significant insights into protein breakdown and synthesis rates in healthy individuals under fed conditions .
  • Dietary Influence : Research indicated that the form of leucine consumed (e.g., free amino acids vs. bound in proteins) affects its metabolic fate. For instance, lower oxidation rates and increased nonoxidative disposal were observed when leucine was ingested as part of intact proteins compared to free amino acids .

Effects on Muscle Protein Synthesis

L-Leucine supplementation has been extensively studied for its effects on muscle protein synthesis (MPS), particularly in aging populations and those undergoing resistance training.

Case Studies:

  • Elderly Population : A double-blind, placebo-controlled trial involving elderly subjects showed that supplementation with L-Leucine-enriched essential amino acids (EAAs) improved lean tissue mass (LTM) and functional performance over 12 weeks. The group receiving higher doses of L-Leucine exhibited more pronounced benefits .
  • Acute vs. Chronic Effects : A systematic review highlighted that both acute and chronic administration of leucine significantly increased the muscle protein fractional synthetic rate compared to control groups, emphasizing its role in combating age-related muscle loss .

Biological Activity Summary Table

Study Population Intervention Key Findings
Healthy adultsL-[1-13C]leucine tracer studyQuantified protein synthesis/breakdown rates
ElderlyEAA supplementation (20%/40% L-Leucine)Improved LTM and functional performance
VariousLong-term leucine supplementationIncreased muscle protein synthesis

Implications for Health and Nutrition

The biological activity of this compound underscores its importance in nutritional strategies aimed at improving muscle health, particularly in vulnerable populations such as the elderly or those with muscle wasting conditions. The ability to trace its metabolic pathways provides valuable insights into how dietary interventions can optimize muscle mass and function.

Q & A

Basic Research Questions

Q. How is L-Leucine-1-13C utilized to study protein turnover kinetics in vivo?

this compound is administered via a primed, continuous intravenous infusion to achieve isotopic steady state in plasma and breath CO₂. Key parameters include:

  • Priming dose : A bolus of L-[1-13C]leucine and NaH¹³CO₃ to accelerate isotopic equilibrium.
  • Infusion rate : Adjusted based on body weight (e.g., 0.12–0.20 µmol/kg/min).
  • Measurements : Plasma [13C]leucine enrichment (via GC-MS), expired ¹³CO₂ enrichment (isotope ratio mass spectrometry), and CO₂ production rate. Calculations derive leucine turnover (Q), oxidation (OX), and incorporation into protein (S):
Q=Infusion rate×(Tracer enrichmentPlasma enrichment)Q = \text{Infusion rate} \times \left(\frac{\text{Tracer enrichment}}{\text{Plasma enrichment}}\right)

This method enables precise quantification of protein synthesis and degradation rates in humans .

Q. What protocols ensure isotopic purity and validity in this compound experiments?

  • Isotopic purity validation : Use nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HR-MS) to confirm ≥99% ¹³C enrichment at the C1 position .
  • Sample handling : Store lyophilized this compound at -20°C to prevent degradation. Reconstitute in sterile saline for infusions, avoiding repeated freeze-thaw cycles.
  • Control experiments : Include unlabeled leucine controls to correct for natural ¹³C abundance in background samples .

Advanced Research Questions

Q. How can discrepancies in leucine oxidation rates between this compound and radioisotope methods be resolved?

Discrepancies often arise from differences in tracer kinetics (e.g., compartmental modeling assumptions) or non-steady-state conditions. Mitigation strategies include:

  • Compartmental modeling : Use a two-pool model to distinguish intracellular vs. extracellular leucine pools.
  • Validation with complementary tracers : Co-infuse L-[1-¹⁴C]leucine to cross-validate oxidation rates via radioactivity measurements in breath CO₂ .
  • Adjust for incomplete ¹³CO₂ recovery : Apply correction factors based on bicarbonate retention studies .

Q. What are the challenges in co-administering this compound with ¹⁵N-labeled amino acids in multi-tracer studies?

  • Isotopic interference : Ensure separation of ¹³C and ¹⁵N signals using GC-MS with selective ion monitoring (SIM).
  • Kinetic modeling : Use stochastic modeling to account for cross-label interactions in metabolic pathways (e.g., transamination of ¹⁵N to other amino acids).
  • Experimental design : Stagger infusion start times or use differential priming doses to achieve steady states for each tracer .

Q. How does the position of the ¹³C label (C1 vs. uniformly labeled) impact metabolic flux analysis?

  • C1-specific labeling : Tracks decarboxylation via the branched-chain keto acid dehydrogenase (BCKDH) complex, isolating oxidative flux from transamination.
  • Uniform labeling : Captures broader pathways (e.g., gluconeogenesis) but complicates data interpretation due to multiple labeled intermediates.
  • Key application : C1 labeling is optimal for studying mTOR activation, as leucine’s mTOR-stimulating effect is mediated via its intracellular concentration, independent of oxidation .

Q. Methodological Considerations Table

ParameterThis compound Protocol Radioisotope Method
Tracer Stable isotope (¹³C)Radioactive (¹⁴C)
Safety Safe for all age groupsRestricted use in vulnerable populations
Steady-state time 2–4 hours6–8 hours
Data output Turnover, oxidation, synthesis ratesOxidation rate only
Analytical tool GC-MS or IRMSScintillation counting

Properties

IUPAC Name

(2S)-2-amino-4-methyl(113C)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-SANWUMGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10995817
Record name (1-~13~C)Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10995817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74292-94-7
Record name Leucine 1-C-13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074292947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-~13~C)Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10995817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUCINE 1-C-13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I36PJ2DN56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

beta-Bromoethylamine
L-Leucine-1-13C
beta-Bromoethylamine
L-Leucine-1-13C
beta-Bromoethylamine
L-Leucine-1-13C
beta-Bromoethylamine
L-Leucine-1-13C
beta-Bromoethylamine
L-Leucine-1-13C
beta-Bromoethylamine
L-Leucine-1-13C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.